N-(4,4,4-trifluorobutyl)acetamide

Description

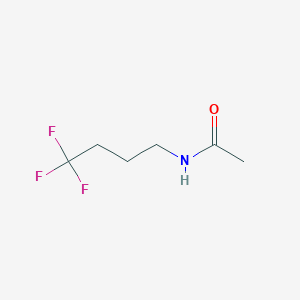

N-(4,4,4-Trifluorobutyl)acetamide is a fluorinated acetamide derivative characterized by a butyl chain substituted with three fluorine atoms at the terminal carbon (CF₃ group) and an acetamide functional group (-NHCOCH₃) attached to the nitrogen. This structural motif is significant in pharmaceutical and agrochemical research, where fluorination is often employed to enhance metabolic stability, lipophilicity, and bioavailability of compounds . While direct literature on this specific compound is sparse, its structural analogs and derivatives are well-documented in medicinal chemistry for their role in optimizing drug-like properties.

Properties

IUPAC Name |

N-(4,4,4-trifluorobutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c1-5(11)10-4-2-3-6(7,8)9/h2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUAWTARRVIUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4,4-trifluorobutyl)acetamide typically involves the reaction of 4,4,4-trifluorobutylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The general reaction scheme is as follows:

4,4,4-trifluorobutylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,4,4-trifluorobutyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The trifluorobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed.

Major Products

Oxidation: Formation of trifluorobutyric acid.

Reduction: Formation of 4,4,4-trifluorobutylamine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,4,4-trifluorobutyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,4,4-trifluorobutyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluorobutyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to inhibition of specific enzymes or modulation of receptor activity, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Fluorination Effects: The CF₃ group in this compound significantly increases lipophilicity compared to non-fluorinated analogs like N-butylacetamide. This enhances membrane permeability but reduces aqueous solubility, a common trade-off in drug design . In contrast, N-(4-Hydroxybutyl)trifluoroacetamide balances lipophilicity and hydrophilicity due to its OH group, making it more suitable for applications requiring moderate solubility .

Biological Implications :

- Fluorinated compounds like this compound are less prone to oxidative metabolism, extending their half-life in vivo. However, the lack of polar groups may limit their utility in hydrophilic environments.

Research Findings and Data Gaps

- Toxicity Data: No specific studies on this compound exist, but related fluorinated acetamides show low acute toxicity in preclinical models.

Biological Activity

N-(4,4,4-trifluorobutyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound contains a trifluorobutyl group, which enhances its lipophilicity and biological activity. The chemical formula is , indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms. The trifluorobutyl substituent is significant for its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Compounds with similar structures have shown potential as inhibitors of anti-apoptotic proteins such as Bcl-2. This suggests that this compound may exhibit similar activities by modulating cell survival pathways.

Biological Activity Studies

Research indicates that compounds containing trifluoromethyl groups often display enhanced biological activity due to their ability to modulate membrane permeability and protein binding. This characteristic is crucial for understanding the therapeutic potential of this compound.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential Bcl-2 inhibitor | |

| 4-Trifluoromethylbenzamide | Anticancer properties | |

| N-(piperidine-4-yl)benzamide | Significant antitumor activity | |

| 3-Trifluoroethylbenzamide | Different solubility properties |

Case Studies

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated its effectiveness in inhibiting cell growth in various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against specific cancer types. This suggests a promising avenue for further exploration in cancer therapy .

Case Study 2: Interaction with Receptors

Another investigation focused on the binding affinity of this compound to specific receptors involved in cell signaling pathways. The results indicated that the compound has a high binding affinity to certain targets, which may enhance its therapeutic efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is essential for assessing its safety and efficacy. Preliminary studies suggest favorable absorption characteristics; however, toxicity assessments are ongoing to determine any adverse effects associated with its use.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High |

| Distribution | Lipophilic |

| Metabolism | Phase I and II reactions |

| Excretion | Renal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.